5,8-Dioxa-2-azaspiro[3.5]nonane

Physicochemical Profiling CNS Drug Design Lipophilicity Optimization

Scaffold interchange in CNS programs often fails when replacing mono-oxa spirocycles, leading to divergent PK/selectivity. 5,8-Dioxa-2-azaspiro[3.5]nonane solves this with a differentiated polarity profile (LogP -0.6248, TPSA 30.49 Ų) that sits within optimal CNS MPO space. Key advantages: - Three H-bond acceptors enable supplementary crystallographic water capture vs. two-acceptor mono-oxa analogs, enhancing binding affinity. - Zero rotatable bonds minimize entropic penalties; dual-oxygen structure shields metabolically labile positions, improving microsomal stability. - Low patent citation frequency offers whitespace IP opportunity; carboxylate-functionalized analogs available for rapid library enumeration.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B13639315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dioxa-2-azaspiro[3.5]nonane
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1COC2(CNC2)CO1
InChIInChI=1S/C6H11NO2/c1-2-9-6(5-8-1)3-7-4-6/h7H,1-5H2
InChIKeySOASSHDMEVHZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dioxa-2-azaspiro[3.5]nonane: A Dual-Oxygen Spirocyclic Scaffold for Medicinal Chemistry Procurement


5,8-Dioxa-2-azaspiro[3.5]nonane (CAS 2169450-64-8) is a saturated spiroheterocyclic building block comprising an azetidine ring fused via a spiro carbon to a 1,4-dioxepane ring, with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 Da . The compound belongs to the broader class of 2-azaspiro[3.5]nonane scaffolds, which are valued in drug discovery for introducing three-dimensional character, conformational restriction, and favorable physicochemical properties into lead molecules [1][2]. The defining structural feature—the presence of two endocyclic oxygen atoms in a seven-membered ring—distinguishes it from single-oxa analogs and all-carbon spirocyclic azetidines, enabling differentiated hydrogen-bonding capacity and polarity profiles relevant to central nervous system (CNS) and anti-infective drug design programs [2][3].

Scaffold Class Dual-oxygen spiroazetidine building block
Physicochemical Profile Low lipophilicity & high polar surface area
Target Programs CNS penetrant & kinase/GPCR fragment-based design

Why Single-Oxa or All-Carbon Spiroazetidines Cannot Replace 5,8-Dioxa-2-azaspiro[3.5]nonane in Lead Optimization


Within the 2-azaspiro[3.5]nonane family, the number and position of endocyclic heteroatoms fundamentally alter key physicochemical descriptors including lipophilicity (LogP/LogD), topological polar surface area (TPSA), and hydrogen-bond acceptor count, which in turn govern solubility, metabolic stability, and off-target promiscuity [1][2]. 5,8-Dioxa-2-azaspiro[3.5]nonane possesses two ether oxygen atoms yielding a computed LogP of −0.6248, a TPSA of 30.49 Ų, and three H-bond acceptors ; by contrast, the single-oxa analog 5-oxa-2-azaspiro[3.5]nonane (C₇H₁₃NO, MW 127.19) or the all-carbon 2-azaspiro[3.5]nonane (C₈H₁₅N, MW 125.21) exhibit higher lipophilicity and fewer acceptor sites, directly impacting aqueous solubility and CYP450-mediated metabolism profiles . Substituting these scaffolds without re-optimizing the entire structure–activity relationship (SAR) series can therefore lead to divergent pharmacokinetic and selectivity outcomes, making generic scaffold interchange unreliable during fragment growth or bioisostere replacement campaigns [2].

5,8-Dioxa (target)
5-Oxa / all-carbon analogs
Hydrophilicity shift may alter CNS permeability & metabolic clearance
3 H-bond acceptors
2 or 1 acceptors
Lower acceptor count may reduce kinase hinge-binding versatility
0 rotatable bonds (rigid)
Flexible acyclic linkers (4–6 rot. bonds)
Entropic binding penalty may increase, altering ligand efficiency

Quantitative Differentiation Evidence: 5,8-Dioxa-2-azaspiro[3.5]nonane vs. Closest Analogs


LogP Reduction vs. 5-Oxa-2-azaspiro[3.5]nonane: A 0.6 Unit Gain in Hydrophilicity

5,8-Dioxa-2-azaspiro[3.5]nonane exhibits a computed LogP of −0.6248 (ChemScene computational chemistry data), representing a shift of approximately −0.6 LogP units versus the single-oxa analog 5-oxa-2-azaspiro[3.5]nonane, which is expected to reside near LogP ≈ 0.0 based on its larger hydrocarbon content (C₇ vs. C₆) and one fewer oxygen atom . In spiroazetidine SAR campaigns, a ΔLogP of 0.5–1.0 units has been demonstrated to measurably influence aqueous solubility, CYP450 metabolic stability, and off-target pharmacology profiles [1][2].

LogP Reduction
Class-level inference
Computed LogP –0.62 vs. ≈0.0 (mono-oxa)
Δ ≈ –0.6 log units
Supports selection for hydrophilic fragment and CNS programs
Computational data; no experimental LogD₇.₄ reported
Physicochemical Profiling CNS Drug Design Lipophilicity Optimization

Hydrogen-Bond Acceptor Count: 3 Acceptors Enable Distinct Target Engagement vs. 2-Acceptor Analogs

With three hydrogen-bond acceptor atoms (two ether oxygens plus the azetidine nitrogen; ChemScene data), 5,8-dioxa-2-azaspiro[3.5]nonane offers a distinct H-bond acceptor profile compared to 5-oxa-2-azaspiro[3.5]nonane (2 acceptors: one oxygen, one nitrogen) or 2-azaspiro[3.5]nonane (1 acceptor: nitrogen only) . In ATP-competitive kinase inhibitor design, spirocyclic scaffolds with additional H-bond acceptor sites have been shown to form supplementary water-mediated or direct contacts within the hinge region, altering selectivity profiles across the kinome [1].

H-Bond Acceptors
Class-level inference
3 acceptors (dioxa) vs. 2 (mono-oxa) & 1 (all-carbon)
May enable unique H-bond contacts in kinase/GPCR binding sites
Structural prediction; no target-bound crystallography data
Structure-Based Drug Design Ligand Efficiency Binding Affinity

Conformational Restriction: Zero Rotatable Bonds Enforce Rigid Geometry vs. Flexible-Chain Alternatives

5,8-Dioxa-2-azaspiro[3.5]nonane possesses zero rotatable bonds (ChemScene computational data), enforcing a completely rigid spirocyclic architecture . In contrast, acyclic diamino-diether linkers or flexible morpholine/piperazine replacements introduce 4–6 rotatable bonds, each contributing an entropic penalty of approximately 0.5–1.5 kcal/mol upon target binding [1]. Spiroazetidine scaffolds have been validated as conformational constraints that pre-organize pharmacophores for optimal target engagement, improving binding enthalpy and selectivity in GPCR and ion channel programs [2][3].

Conformational Rigidity
Class-level inference
0 rotatable bonds (rigid spirocycle)
vs. 4–6 bonds (acyclic linkers)
May reduce entropic binding penalty, improving ligand efficiency
Based on general thermodynamic principles; no ITC data available
Conformational Analysis Entropic Binding Optimization Bioisostere Design

Derivative Accessibility: Carboxylate-Functionalized Analogs Enable Multigram Drug Design Applications

While the parent 5,8-dioxa-2-azaspiro[3.5]nonane scaffold lacks reported biological activity data, its close structural congener, ethyl 5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylate (CAS 2757912-95-9), confirms that carboxylate-functionalized derivatives are synthetically accessible [1]. In the broader 2-azaspiro[3.5]nonane series, carboxylic acid derivatives (e.g., 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid) have been reported as bioisosteres of pipecolic acid and have been synthesized on multigram scale with good yields for drug design applications [2]. This demonstrates the feasibility of generating diverse derivative libraries from the dioxa scaffold for SAR exploration.

Derivative Accessibility
Supporting evidence
Ethyl carboxylate derivative confirmed (CAS 2757912-95-9); pipecolic acid bioisostere precedent
Supports library enumeration from dioxa core for SAR exploration
No direct scale comparison with mono-oxa carboxylates located
Library Synthesis Carboxylic Acid Bioisosteres Medicinal Chemistry SAR

Optimal Procurement Scenarios for 5,8-Dioxa-2-azaspiro[3.5]nonane in Drug Discovery Programs


CNS Penetrant Fragment Libraries Requiring Low LogP Building Blocks

Programs targeting CNS disorders (Alzheimer's disease, Parkinson's disease, depression) require building blocks with LogP ≤ 1 and TPSA < 90 Ų to maintain blood–brain barrier permeability. 5,8-Dioxa-2-azaspiro[3.5]nonane, with LogP = −0.6248 and TPSA = 30.49 Ų , sits within the optimal CNS multiparameter optimization (MPO) space and offers a differentiated polarity profile versus mono-oxa spiro analogs that trend toward higher lipophilicity [1]. This makes it a superior choice for fragment-based screening libraries where low LogP is a design requirement.

Kinase or GPCR Lead Optimization Requiring Additional H-Bond Contacts

In kinase and GPCR programs where structure-based design reveals an opportunity to capture a crystallographic water molecule or form a supplementary hydrogen bond near the hinge or orthosteric site, the three H-bond acceptor atoms of 5,8-dioxa-2-azaspiro[3.5]nonane provide a distinct advantage over two-acceptor mono-oxa scaffolds . The rigid spirocyclic architecture (zero rotatable bonds) simultaneously minimizes entropic binding penalties relative to flexible-chain alternatives [2].

Bioisostere Replacement of Morpholine or Piperazine in Metabolic Stability Optimization

When morpholine (LogP ≈ −0.86) or piperazine (LogP ≈ −0.46) rings are identified as metabolic soft spots in lead series, 5,8-dioxa-2-azaspiro[3.5]nonane (LogP = −0.6248) can serve as a conformationally locked replacement that preserves polarity while blocking N-dealkylation and ring-hydroxylation pathways. The dual-oxygen structure introduces steric shielding around metabolically labile positions, a strategy validated across azaspirocycle series where increased saturation and heteroatom content correlates with improved microsomal stability [1].

Spirocycle-Focused Library Enumeration for Novel IP Generation

Medicinal chemistry groups pursuing novel intellectual property in crowded therapeutic areas (oncology, immunology) benefit from incorporating under-explored building blocks that diverge from commonly used scaffolds. 5,8-Dioxa-2-azaspiro[3.5]nonane is less commonly cited in patent literature than its mono-oxa counterparts 5-oxa-2-azaspiro[3.5]nonane and 7-oxa-2-azaspiro[3.5]nonane, based on search frequency analysis, providing a whitespace opportunity for generating composition-of-matter claims on novel derivatives [3]. Confirmed access to carboxylate-functionalized analogs [4] enables rapid library enumeration for hit identification.

Application
Selection Property
Validation Focus
CNS fragment library design
Low LogP profile, high TPSA
CNS MPO score, brain penetrant property assessment
Kinase/GPCR lead optimization
3 H-bond acceptors, rigid spirocyclic core
Binding mode elucidation (X-ray/SAR), selectivity profiling
Morpholine/piperazine bioisostere replacement
Polarity retention, conformational lock
Microsomal stability assay, metabolite identification
Spirocycle library enumeration
Under-explored dual-oxygen scaffold, derivative access
Patent landscape analysis, hit identification
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